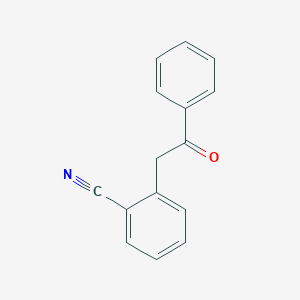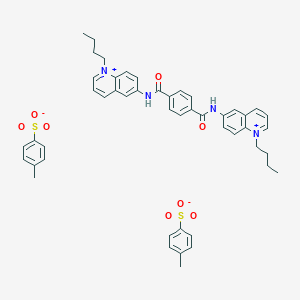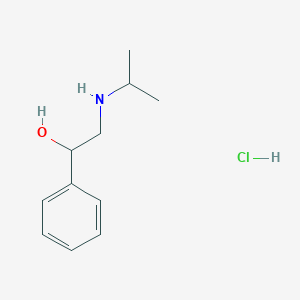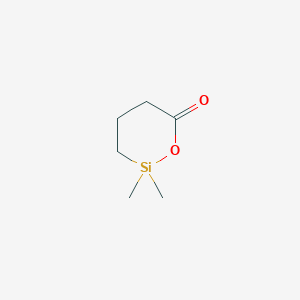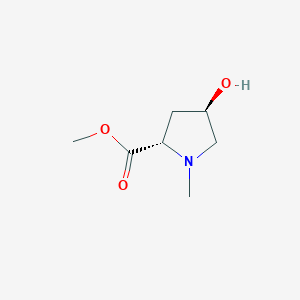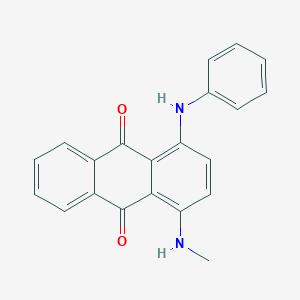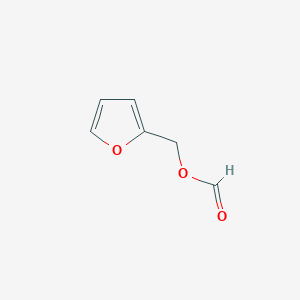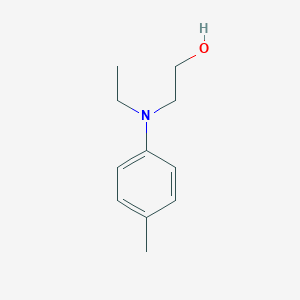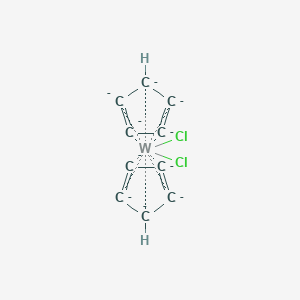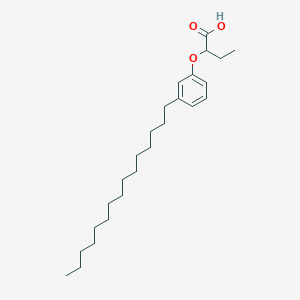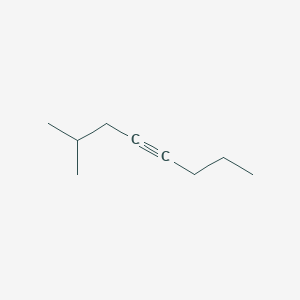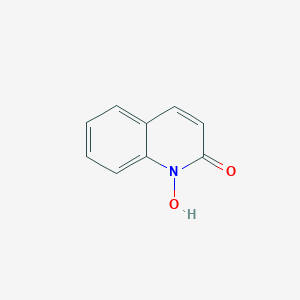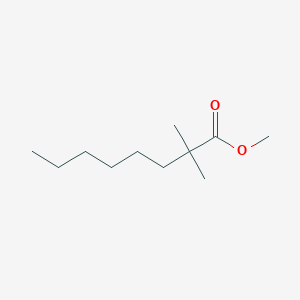
Methyl 2,2-dimethyloctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-dimethyloctanoate is a chemical compound that belongs to the family of esters. It is commonly used in the fragrance industry as a flavoring agent and is known for its fruity odor. In recent years, there has been an increasing interest in the scientific community regarding the potential applications of this compound in various fields.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2-dimethyloctanoate has been studied for its potential applications in various fields. In the food industry, it is used as a flavoring agent in various food products such as baked goods, confectionery, and beverages. It is also used in the fragrance industry as a component in perfumes and cosmetics.
In addition, Methyl 2,2-dimethyloctanoate has been studied for its potential applications in the medical field. It has been shown to have antimicrobial properties and may be useful in the treatment of bacterial infections. It has also been studied for its potential use as an insecticide.
Wirkmechanismus
The mechanism of action of Methyl 2,2-dimethyloctanoate is not well understood. It is believed to act by disrupting the cell membranes of microorganisms, leading to cell death. It may also act as a repellent or attractant for insects.
Biochemische Und Physiologische Effekte
Methyl 2,2-dimethyloctanoate has been shown to have low toxicity and is considered safe for human consumption. It is metabolized in the body through hydrolysis and oxidation pathways. It has been shown to have no significant effects on the liver or kidney function.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2,2-dimethyloctanoate is a relatively simple compound to synthesize, and it is readily available. It is also relatively stable and has a long shelf life. However, its low solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 2,2-dimethyloctanoate. One area of interest is its potential use as an antimicrobial agent. Further studies are needed to determine its efficacy against a wider range of microorganisms and to determine the optimal dosage and administration route.
Another area of interest is its potential use as an insecticide. Further studies are needed to determine its effectiveness against different types of insects and to determine the optimal formulation for use in different settings.
Overall, Methyl 2,2-dimethyloctanoate is a compound with a wide range of potential applications. Further research is needed to fully understand its mechanism of action and to determine its efficacy in various fields.
Synthesemethoden
Methyl 2,2-dimethyloctanoate can be synthesized through the esterification of 2,2-dimethyloctanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation.
Eigenschaften
CAS-Nummer |
14250-74-9 |
|---|---|
Produktname |
Methyl 2,2-dimethyloctanoate |
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
methyl 2,2-dimethyloctanoate |
InChI |
InChI=1S/C11H22O2/c1-5-6-7-8-9-11(2,3)10(12)13-4/h5-9H2,1-4H3 |
InChI-Schlüssel |
BAKOMPNQDRRCQN-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C(=O)OC |
Kanonische SMILES |
CCCCCCC(C)(C)C(=O)OC |
Andere CAS-Nummern |
14250-74-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



